molecular formula C15H20INO B5063854 1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide

1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide

Cat. No.: B5063854
M. Wt: 357.23 g/mol
InChI Key: OOTNDMWJYRXBOT-UHFFFAOYSA-M
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Description

1-Methyl-3-(8-methyl-3-oxabicyclo[331]non-7-en-2-yl)pyridin-1-ium;iodide is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide typically involves a multi-step process. One common method includes the organocatalytic domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by PCC oxidation . This method allows for the creation of the bicyclic structure with high stereoselectivity and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of modularly designed organocatalysts (MDOs) can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or other oxidizing agents.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield ketones or aldehydes, while reduction with NaBH₄ can produce alcohols.

Scientific Research Applications

1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide involves its interaction with specific molecular targets. For instance, as an inhibitor of tyrosyl-DNA phosphodiesterase 1, it binds to the enzyme’s active site, preventing it from catalyzing the repair of DNA breaks . This inhibition can lead to the accumulation of DNA damage in cancer cells, making them more susceptible to anticancer treatments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide is unique due to its specific combination of a pyridinium ion and a bicyclic structure, which imparts distinct chemical properties and biological activities. Its high stereoselectivity and enantioselectivity in synthesis also make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-methyl-3-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20NO.HI/c1-11-5-6-12-8-14(11)15(17-10-12)13-4-3-7-16(2)9-13;/h3-5,7,9,12,14-15H,6,8,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTNDMWJYRXBOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C(OC2)C3=C[N+](=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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